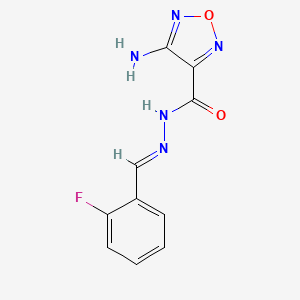

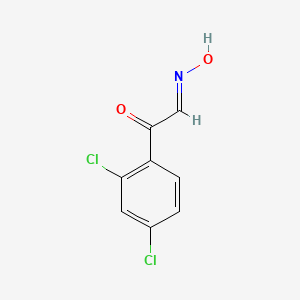

4-氨基-N'-(2-氟苄叉亚甲基)-1,2,5-恶二唑-3-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves several key steps, including the reaction of carboxylic acid hydrazides with various aldehydes and subsequent cyclization processes. For example, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate produces 2-aminomethyl-1,3,4-oxadiazoles in good yield. However, when heterocyclic-2-carboxylic acid hydrazides are used, the formation of 1,3,4-oxadiazoles is reduced, leading instead to the formation of intermediate imidates and significant amounts of 4-amino-1,2,4-triazole derivatives (Sikorski, Mischke, & Schulte, 1987).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS. For example, the structure of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was confirmed by these techniques, alongside single-crystal X-ray diffraction (Karrouchi et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazoles and related compounds can be influenced by various factors, including the presence of substituents on the oxadiazole ring. These compounds can undergo a variety of chemical reactions, leading to a diverse range of derivatives with different functional groups. For instance, the conversion of imidates to 1,3,4-oxadiazoles can be achieved in hot acetic anhydride, indicating the thermal stability and reactivity of these intermediates (Sikorski, Mischke, & Schulte, 1987).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives can vary significantly depending on their molecular structure. Properties such as melting points, solubility, and crystal structure can be influenced by the nature of the substituents attached to the oxadiazole ring. For example, the crystal structure of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide was determined, highlighting the impact of halogen substituents on the molecular arrangement (Feng, Xue, & Zhang, 2014).

科学研究应用

合成和生物活性

大量的研究致力于恶二唑衍生物的合成及其生物活性的评估。例如,恶二唑衍生物已被合成并测试其α-葡萄糖苷酶抑制、抗菌和抗氧化活性。这些化合物显示出有希望的 ABTS 和 DPPH 清除活性,表明它们作为抗氧化剂的潜力。此外,一些衍生物对革兰氏阳性和革兰氏阴性细菌(特别是 M. 结核分枝杆菌)表现出抗菌效果,表明它们在对抗微生物感染中具有潜在应用 (Menteşe et al., 2015)。

抗真菌和抗菌剂

据报道,新型 1,3,4-恶二唑-2-甲酰肼对各种真菌和卵菌具有显着的抗真菌活性。发现该类化合物可抑制琥珀酸脱氢酶 (SDH),琥珀酸脱氢酶是真菌呼吸链中的关键酶,为其杀真菌作用提供了潜在机制。这突出了恶二唑衍生物作为农业抗真菌剂的潜力 (Wu et al., 2019)。

癌症治疗中的潜力

对 4-氟苯甲酸酰肼的酰肼-腙和 1,3,4-恶二唑啉的抗菌活性研究表明,这些化合物对常见病原体(如金黄色葡萄球菌和白色念珠菌)具有潜在的抗菌和抗真菌活性。这表明在开发新的抗菌剂方面具有可能的应用 (Rollas et al., 2002)。

抗惊厥活性

一些新的 1,3,4-恶二唑已合成并测试其抗惊厥活性。这项研究表明,该化学类别中的某些衍生物表现出对癫痫发作的显着保护作用,与标准抗惊厥药物相当,这表明它们在治疗癫痫中的潜在用途 (Kumar et al., 2013)。

材料科学应用

在材料科学领域,已经探索了基于双(醚苯甲酸)的芳香族聚酰肼和聚(酰胺-酰肼)的合成。这些化合物已被用于生产具有高玻璃化转变温度和在极性溶剂中良好溶解性的聚合物,表明它们在制造高级聚合物材料中的用途 (Hsiao et al., 1999)。

属性

IUPAC Name |

4-amino-N-[(E)-(2-fluorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN5O2/c11-7-4-2-1-3-6(7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSRRQUSWKREFU-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=NON=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NON=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N'-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)